molecular formula C18H24N2O5S B412676 2-(ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 296262-87-8

2-(ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B412676
CAS No.: 296262-87-8
M. Wt: 380.5g/mol
InChI Key: JNTSNWAKCKBOOY-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a dimethoxyphenyl group, and an ethylsulfanylethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and ethyl bromoacetate under basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

296262-87-8

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5g/mol

IUPAC Name

2-ethylsulfanylethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O5S/c1-5-26-9-8-25-17(21)15-11(2)19-18(22)20-16(15)13-10-12(23-3)6-7-14(13)24-4/h6-7,10,16H,5,8-9H2,1-4H3,(H2,19,20,22)

InChI Key

JNTSNWAKCKBOOY-UHFFFAOYSA-N

SMILES

CCSCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)C

Canonical SMILES

CCSCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)C

Origin of Product

United States

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